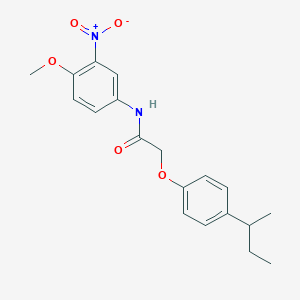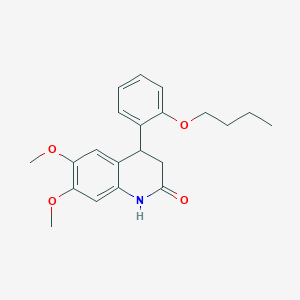![molecular formula C15H16N4O3S2 B4119106 N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119106.png)
N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide
Descripción general
Descripción
N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as Nitrothiazole, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. Nitrothiazole is a hydrazinecarbothioamide derivative that has been synthesized through a variety of methods and has been shown to possess a range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has been shown to inhibit the growth of bacteria and fungi by interfering with the synthesis of cell wall components. It has also been shown to inhibit the replication of viruses by interfering with viral DNA synthesis. In addition, N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has been shown to possess a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has also been shown to have antioxidant effects by scavenging free radicals. In addition, N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has several advantages for lab experiments, including its broad-spectrum activity against bacteria, fungi, viruses, and cancer cells. It is also relatively easy to synthesize and has low toxicity. However, N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee. One direction is to explore its potential as a diagnostic tool for the detection of cancer cells. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee and to optimize its pharmacological properties for use in clinical settings.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamidee has also been studied for its potential use as a diagnostic tool for the detection of cancer cells.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-[(5-propylthiophene-3-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c1-2-4-13-7-10(9-24-13)14(20)17-18-15(23)16-11-5-3-6-12(8-11)19(21)22/h3,5-9H,2,4H2,1H3,(H,17,20)(H2,16,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYCRHSRKZYGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4119029.png)

![N-(3-fluorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4119042.png)
![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)

![methyl 2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119060.png)
![1-[(4-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4119068.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4119073.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4119081.png)
![N-1-adamantyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4119082.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4119097.png)
![2-[4-(diethylamino)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4119098.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-4-(methylthio)benzamide](/img/structure/B4119113.png)